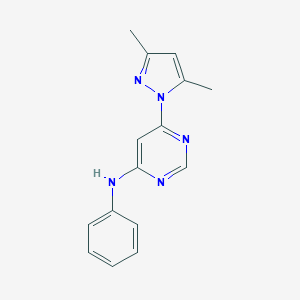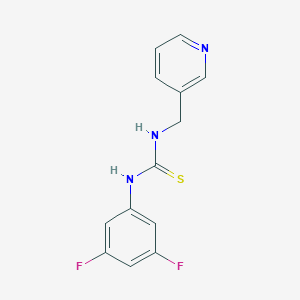![molecular formula C14H15N5OS B495097 8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B495097.png)
8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine is a chemical compound with the molecular formula C14H15N5OS It is a derivative of purine, a heterocyclic aromatic organic compound, and features a sulfanyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and 2-chloroethyl sulfide.
Formation of Intermediate: The 4-methylphenol is reacted with 2-chloroethyl sulfide under basic conditions to form the intermediate 2-(4-methylphenoxy)ethyl sulfide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 6-chloropurine in the presence of a suitable base, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the purine ring can engage in hydrogen bonding and π-π interactions with target molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 8-{[2-(2-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine
- 8-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-9H-purin-6-amine
Comparison
Compared to its analogs, 8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C14H15N5OS |
|---|---|
Molecular Weight |
301.37g/mol |
IUPAC Name |
8-[2-(4-methylphenoxy)ethylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C14H15N5OS/c1-9-2-4-10(5-3-9)20-6-7-21-14-18-11-12(15)16-8-17-13(11)19-14/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,19) |
InChI Key |
JNJSVOUUVGBYLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=NC=NC(=C3N2)N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=NC=NC(=C3N2)N |
solubility |
3.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-ethoxy-1,3-benzothiazole](/img/structure/B495015.png)


![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B495023.png)

![N-[(2-methoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B495026.png)
![2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1'-biphenyl]-2-ylacetamide](/img/structure/B495027.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B495028.png)
![N-[3-(5-nitro-2-furyl)-2-propenylidene]-1,3-thiazol-2-amine](/img/structure/B495029.png)




